molecular formula C16H16O4 B11849876 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol CAS No. 629643-27-2

5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol

Cat. No.: B11849876
CAS No.: 629643-27-2
M. Wt: 272.29 g/mol
InChI Key: WHKSEHKYYXHCTA-UHFFFAOYSA-N
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Description

5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with resorcinol under basic conditions. This reaction forms the desired stilbenoid structure through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

CAS No.

629643-27-2

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C16H16O4/c1-19-15-6-5-11(9-16(15)20-2)3-4-12-7-13(17)10-14(18)8-12/h3-10,17-18H,1-2H3

InChI Key

WHKSEHKYYXHCTA-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC

Origin of Product

United States

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